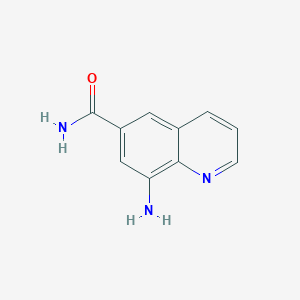

8-Aminoquinoléine-6-carboxamide

Vue d'ensemble

Description

8-Aminoquinoline-6-carboxamide is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, particularly as antimalarial agents. The addition of an amino group at the 8th position and a carboxamide group at the 6th position enhances the compound’s chemical properties, making it a valuable molecule for various scientific and industrial applications.

Applications De Recherche Scientifique

8-Aminoquinoline-6-carboxamide has a wide range of applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

Medicine: Derivatives of 8-aminoquinoline are known for their antimalarial properties. The compound is also being investigated for its potential in treating other diseases.

Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mécanisme D'action

Target of Action

8-Aminoquinoline-6-carboxamide is a derivative of 8-aminoquinoline, a class of compounds known for their antimalarial properties . The primary targets of 8-aminoquinoline derivatives are the liver stages of Plasmodium infections . They are effective against the exo-erythrocytic liver stages of the malaria parasite . Additionally, they have been used as fluorescent probes for zinc ion determination .

Mode of Action

8-Aminoquinoline-6-carboxamide interacts with its targets by binding to them and causing changes in their function. For example, in the case of Plasmodium infections, 8-aminoquinoline derivatives are administered for radical cure and presumptive antirelapse therapy against relapsing malaria . They are effective against the liver stages of the parasite, preventing relapsing malaria as well as causal prophylaxis for malaria infections .

Biochemical Pathways

The biochemical pathways affected by 8-Aminoquinoline-6-carboxamide are primarily related to the life cycle of the Plasmodium parasite. The compound is effective against the exo-erythrocytic liver stages of the parasite, which is central to preventing relapsing malaria as well as causal prophylaxis for malaria infections .

Pharmacokinetics

It is known that 8-aminoquinoline derivatives like primaquine are rapidly and completely metabolized . Only a small percentage of the initial compound is found in the urine .

Result of Action

The molecular and cellular effects of 8-Aminoquinoline-6-carboxamide’s action are primarily seen in its antimalarial activity. It is effective against the liver stages of Plasmodium infections, preventing the parasite from progressing to the next stage of its life cycle and causing disease .

Action Environment

The action, efficacy, and stability of 8-Aminoquinoline-6-carboxamide can be influenced by various environmental factors. For example, the compound has been used as a fluorescent probe for zinc ion determination, suggesting that its action can be influenced by the presence of certain ions in the environment . Additionally, the toxicity of 8-aminoquinoline derivatives is a concern in individuals deficient in glucose-6-phosphate dehydrogenase (G6PD) , indicating that genetic factors can also influence the compound’s action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-aminoquinoline-6-carboxamide typically involves the functionalization of the quinoline ring. One common method is the C–H arylation and transamidation chemistry, where palladium catalysis is used to install aryl and heteroaryl substituents at specific positions on the quinoline scaffold . The reaction conditions often include the use of palladium acetate (Pd(OAc)2) as a catalyst, silver acetate (AgOAc) as an oxidant, and sodium acetate (NaOAc) as a base, with the reaction carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods: Industrial production of 8-aminoquinoline-6-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions: 8-Aminoquinoline-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amine derivatives.

Comparaison Avec Des Composés Similaires

8-Hydroxyquinoline: Another quinoline derivative known for its metal-chelating properties.

Primaquine: An 8-aminoquinoline used as an antimalarial drug.

Tafenoquine: A newer antimalarial drug with a longer half-life compared to primaquine.

Uniqueness: 8-Aminoquinoline-6-carboxamide is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. Its ability to act as a ligand, fluorescent probe, and potential therapeutic agent highlights its versatility compared to other quinoline derivatives.

Activité Biologique

8-Aminoquinoline-6-carboxamide is a compound belonging to the 8-aminoquinoline class, which has garnered significant attention due to its diverse biological activities. This compound exhibits potential as an antimalarial agent and has been studied for its antimicrobial, anticancer, and neuroprotective properties. This article provides a comprehensive overview of the biological activity of 8-aminoquinoline-6-carboxamide, supported by research findings, case studies, and data tables.

8-Aminoquinoline-6-carboxamide is characterized by its amino and carboxamide functional groups attached to a quinoline ring. The molecular formula is C_10H_10N_2O, and its CAS number is 1308644-45-2. The compound's structure allows it to interact with various biological targets, contributing to its pharmacological effects.

Antimalarial Activity

Research has demonstrated that 8-aminoquinoline derivatives, including 8-aminoquinoline-6-carboxamide, possess significant antimalarial properties. The mechanism of action is thought to involve the formation of reactive metabolites that induce oxidative stress in malaria parasites, particularly Plasmodium falciparum.

- Study Findings : A study indicated that metal complexes of 8-aminoquinoline derivatives exhibited enhanced antimalarial activity compared to their parent compounds. For instance, copper complexes showed notable efficacy against P. shigelloides and S. dysenteriae, indicating potential for broader antimicrobial applications as well .

Antimicrobial Activity

The antimicrobial properties of 8-aminoquinoline-6-carboxamide have also been explored extensively. It has shown effectiveness against various Gram-positive and Gram-negative bacteria.

| Microorganism | Activity |

|---|---|

| Escherichia coli | Moderate inhibition |

| Staphylococcus aureus | Significant inhibition |

| Pseudomonas aeruginosa | Variable activity |

- Case Study : In a comparative study, 8-aminoquinoline derivatives demonstrated superior antimicrobial effects compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents .

Anticancer Activity

Emerging evidence suggests that 8-aminoquinoline-6-carboxamide may exert anticancer effects through multiple mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth.

- Research Insights : A recent investigation found that certain derivatives of 8-aminoquinoline exhibited cytotoxic effects on various cancer cell lines by disrupting cellular signaling pathways associated with proliferation and survival .

Neuroprotective Effects

The neuroprotective potential of 8-aminoquinoline derivatives has been highlighted in studies focusing on neurodegenerative diseases. These compounds may mitigate oxidative stress and protect neuronal cells from damage.

Propriétés

IUPAC Name |

8-aminoquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O/c11-8-5-7(10(12)14)4-6-2-1-3-13-9(6)8/h1-5H,11H2,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CALAXOYLLWFPLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CC(=CC(=C2N=C1)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.